(E)-2-Cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-propan-2-ylprop-2-enamide
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Description
(E)-2-Cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-propan-2-ylprop-2-enamide is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.
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Mechanism of Action
Target of action
For example, derivatives of thiophene, a component of this compound, have been found to have antimicrobial, antituberculosis, antiviral, antidiabetic, anti-inflammatory, antineoplastic, anticonvulsant, and other activities .
Mode of action
Compounds with similar structures often interact with their targets through a variety of mechanisms, including inhibition of enzymes, interaction with cell receptors, or disruption of cell membranes .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “2-cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-(propan-2-yl)prop-2-enamide” might affect. Similar compounds have been found to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections .
Result of action
Similar compounds have been found to have a variety of effects, including anti-inflammatory, antineoplastic, and antimicrobial activities .
Biological Activity
(E)-2-Cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-propan-2-ylprop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesizing findings from diverse research studies, including case studies and data tables.
Basic Information
Property | Value |
---|---|
Molecular Formula | C20H19N3O3S |
Molecular Weight | 393.44 g/mol |
IUPAC Name | This compound |
Structural Characteristics
The compound features a cyano group, a thiophene ring, and a nitrophenyl substituent, which are crucial for its biological activity. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Case Study: Cytotoxicity Assessment
A study conducted on the cytotoxic effects of related compounds showed that at concentrations of 10 µM, there was a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of treatment. This suggests that the compound may inhibit cell proliferation through apoptosis induction.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it exhibits moderate activity against Gram-positive and Gram-negative bacteria.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
These results indicate the potential use of this compound as an antimicrobial agent.
The proposed mechanism of action involves the interaction of the cyano and nitro groups with critical enzymes or receptors in target cells, leading to disruption of cellular processes such as DNA replication and protein synthesis.
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. The nitrophenyl group enhances electron-withdrawing properties, increasing the compound's reactivity towards biological targets.
Comparative Studies
Research comparing various derivatives of cyano-thiophene compounds has shown that modifications at the thiophene position can significantly alter biological activity. For example, substituting different groups on the thiophene ring has resulted in enhanced anticancer efficacy.
Data Summary
A summary of key findings from multiple studies is presented below:
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11(2)19-17(21)13(10-18)9-15-7-8-16(24-15)12-3-5-14(6-4-12)20(22)23/h3-9,11H,1-2H3,(H,19,21)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVWVMXSFPQRRE-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=CC=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.